2-Chloro-4-nitrophenyl-N-acetylglucosaminide
CAS No.: 103614-82-0
Cat. No.: VC21353858
Molecular Formula: C14H17ClN2O8
Molecular Weight: 376.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 103614-82-0 |
|---|---|
| Molecular Formula | C14H17ClN2O8 |
| Molecular Weight | 376.74 g/mol |
| IUPAC Name | N-[(2S,3R,4R,5S,6R)-2-(2-chloro-4-nitrophenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
| Standard InChI | InChI=1S/C14H17ClN2O8/c1-6(19)16-11-13(21)12(20)10(5-18)25-14(11)24-9-3-2-7(17(22)23)4-8(9)15/h2-4,10-14,18,20-21H,5H2,1H3,(H,16,19)/t10-,11-,12-,13-,14-/m1/s1 |
| Standard InChI Key | UBBCYDPSFMEFFL-DHGKCCLASA-N |
| Isomeric SMILES | CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=C(C=C(C=C2)[N+](=O)[O-])Cl)CO)O)O |
| SMILES | CC(=O)NC1C(C(C(OC1OC2=C(C=C(C=C2)[N+](=O)[O-])Cl)CO)O)O |
| Canonical SMILES | CC(=O)NC1C(C(C(OC1OC2=C(C=C(C=C2)[N+](=O)[O-])Cl)CO)O)O |
Introduction
Chemical Identity and Structural Properties
Molecular Formula and Weight
The molecular formula of 2-Chloro-4-nitrophenyl-N-acetylglucosaminide is , with a molecular weight of approximately 376.74 g/mol . This compound is characterized by its integration of a nitrophenyl group, an acetylglucosaminide moiety, and a chlorine atom.
Structural Characteristics
The structure of 2-Chloro-4-nitrophenyl-N-acetylglucosaminide comprises:
-
A chlorinated nitrophenyl group at the para position.
-
An acetylated glucosamine backbone.
-
Glycosidic linkage connecting the nitrophenyl group to the sugar moiety.
The compound exhibits a high degree of complexity due to its stereochemical centers, with five defined atom stereocenters contributing to its three-dimensional configuration .
Physical Properties
The compound is a solid at room temperature, with an off-white to pale grey appearance . Key physical parameters include:
Chemical Reactivity
The nitrophenyl group in this compound confers chromogenic properties, allowing it to release a colored aglycone upon enzymatic hydrolysis. This characteristic is pivotal for its use in spectrophotometric assays .
Synthesis and Preparation
Synthetic Pathways
The synthesis of 2-Chloro-4-nitrophenyl-N-acetylglucosaminide typically involves:
-
Acetylation: Protecting the amine group of glucosamine with an acetyl group.
-
Glycosidation: Coupling the acetylated glucosamine with a chlorinated nitrophenol derivative under catalytic conditions.
-
Purification: Crystallization or chromatography to isolate the desired product.
This method ensures high specificity for the beta-anomeric configuration of the glycosidic bond .
Industrial Production
On an industrial scale, this compound is synthesized under controlled conditions to ensure purity and reproducibility. The use of advanced techniques such as high-performance liquid chromatography (HPLC) facilitates quality control during production .
Applications in Biochemical Research
Role in Enzymatic Assays
One of the primary uses of 2-Chloro-4-nitrophenyl-N-acetylglucosaminide is as a substrate for glycosidases such as β-N-acetylhexosaminidases. These enzymes hydrolyze the glycosidic bond, releasing a chromogenic product (2-chloro-4-nitrophenolate) that can be quantified spectrophotometrically at 410 nm . This property makes it invaluable for:
-
Determining enzyme activity.
-
Investigating enzyme kinetics.
-
Screening for enzyme inhibitors.
Use in Glycosyltransferase Reactions
In glycosyltransferase reactions, this compound serves as a donor substrate for transglycosylation processes. These reactions are instrumental in synthesizing novel sugar nucleotides and complex carbohydrates without extensive purification steps .
Applications in Drug Discovery
The study of glycosidases and glycosyltransferases using this compound has implications for drug discovery, particularly in developing inhibitors for diseases such as cancer and lysosomal storage disorders.
Comparative Data Analysis
Below is a comparative table summarizing key properties from multiple sources:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume